molecular formula C23H15FN2O5 B2874079 N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888459-96-9

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

Cat. No. B2874079
CAS RN: 888459-96-9
M. Wt: 418.38
InChI Key: NUAINOSOJGRZBL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide, commonly known as BF-2.3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Benzamide derivatives have been investigated for their antiproliferative activity against various cancer cell lines. For instance, a study explored the design, synthesis, and antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors. These compounds showed potent cytotoxic activity against breast MCF-7 and liver A549 cancer cell lines, highlighting their potential in designing new anticancer therapies (Youssef et al., 2020).

Antimicrobial and Antifungal Potentials

The search for new antimicrobial agents has led to the synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives. These compounds displayed significant inhibitory effects against cancer cells, with specific derivatives showing potent activity against HepG2 and HeLa cancer cell lines without cytotoxic effects on normal cell lines (Phutdhawong et al., 2021).

Role in Modulating Orexin Receptors

The exploration of benzamides in modulating orexin receptors, which are crucial in regulating sleep and wakefulness, has been significant. The disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which underwent extensive metabolism, underscore the importance of understanding the pharmacokinetics and pharmacodynamics of such compounds for developing new treatments for insomnia (Renzulli et al., 2011).

Applications in Antipsychotic Drug Development

Benzamide derivatives have also been evaluated for their potential as multireceptor antipsychotics, showing promising binding profiles to dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. These findings suggest their potential use in developing antipsychotic drugs with lower side effects (Yang et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(3-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5/c24-14-5-3-4-13(10-14)22(27)26-20-16-6-1-2-7-17(16)31-21(20)23(28)25-15-8-9-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAINOSOJGRZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide

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